molecular formula C8H9ClN2O B1298479 2-Chloro-4-methylbenzohydrazide CAS No. 872495-45-9

2-Chloro-4-methylbenzohydrazide

Cat. No.: B1298479
CAS No.: 872495-45-9
M. Wt: 184.62 g/mol
InChI Key: YLLIUPPLXMBKSN-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzohydrazide (CAS: 872495-45-9) is a benzohydrazide derivative characterized by a chloro substituent at the 2-position and a methyl group at the 4-position of the aromatic ring. It is synthesized via Method B, which involves the reaction of methyl 2-chloro-4-methylbenzoate with hydrazine hydrate under nitrogen atmosphere, yielding a white solid with a high purity of 95% . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.22 (d, J = 1.6 Hz, 1H), 7.12 (dd, J = 7.9, 1.6 Hz, 1H), 4.14 (br. s., 2H), 2.36 (s, 3H) .
  • HPLC Retention Time: 3.95 min, indicative of moderate polarity .

This compound serves as a precursor for synthesizing heterocyclic derivatives, such as 1,3,4-oxadiazole-2-thiols, which exhibit inhibitory activity against Rho/Myocardin-related transcription factors . Its structural features, including electron-withdrawing (chloro) and electron-donating (methyl) groups, influence reactivity and physicochemical properties.

Properties

IUPAC Name

2-chloro-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLIUPPLXMBKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylbenzohydrazide typically involves the reaction of 2-Chloro-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-methylbenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are various hydrazine derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in different substituted benzohydrazides.

Scientific Research Applications

2-Chloro-4-methylbenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

a. 2-Chloro-4-ethylbenzohydrazide (17a’’)

  • Synthesis : Derived from methyl 2-chloro-4-ethylbenzoate via Method B (98% yield) .
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.61 (dd, J = 7.9 Hz, 1H), 2.66 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃) .
  • HPLC Retention Time : 4.61 min .
  • Impact : The ethyl group increases lipophilicity compared to the methyl analog, as evidenced by longer HPLC retention (4.61 min vs. 3.95 min).

b. 2-Chloro-4-propylbenzohydrazide (17b’)

  • Synthesis : Quantitatively produced from methyl 2-chloro-4-propylbenzoate .
  • HPLC Retention Time : 5.00 min .
  • Impact : The propyl chain further enhances hydrophobicity, correlating with increased retention time.

Positional Isomerism

a. 4-Chloro-2-methylbenzhydrazide (QE-1327)

  • Structure : Chloro at 4-position, methyl at 2-position.
  • CAS : 75319-02-7; Purity: 95% .
  • Impact : Altered electronic effects due to meta-substitution may reduce resonance stabilization compared to para-methyl substitution in 2-chloro-4-methylbenzohydrazide.

b. 3-Chloro-4-methylbenzohydrazide (QZ-6485)

  • CAS : 72198-84-6; Purity: 95% .

Halogenation and Functional Group Variations

a. 2,4-Dichlorobenzohydrazide

  • Impact : Additional chloro substituent enhances electron-withdrawing effects, increasing acidity of the hydrazide NH group but reducing solubility .

b. 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

  • Structure : Benzothiophene core with a long alkyl chain.
  • Synthesis : Schiff base formation with 2-hydroxy-4-pentadecylbenzaldehyde .
  • Impact : The bulky pentadecyl chain and benzothiophene system confer distinct crystallinity and biological activity, diverging from simple benzohydrazides .

Physicochemical Properties

Property 2-Chloro-4-methylbenzohydrazide 2-Chloro-4-ethylbenzohydrazide 4-Chloro-2-methylbenzhydrazide
Molecular Weight 199.06 g/mol 213.09 g/mol 199.06 g/mol
HPLC Retention (min) 3.95 4.61 Not reported
Yield 73% 98% 95% (purity)
Key Substituents 2-Cl, 4-CH₃ 2-Cl, 4-CH₂CH₃ 4-Cl, 2-CH₃

Biological Activity

2-Chloro-4-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Chloro-4-methylbenzohydrazide can be represented by the following chemical structure:

  • Molecular Formula : C8H9ClN2O
  • Molecular Weight : 172.62 g/mol

The compound features a hydrazide functional group, which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that 2-Chloro-4-methylbenzohydrazide exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antibacterial properties against a range of pathogenic bacteria.
  • Anticancer Potential : Investigations have shown promising results in inhibiting cancer cell proliferation, making it a candidate for further anticancer drug development.

Antimicrobial Activity

A study conducted on the antimicrobial effects of 2-Chloro-4-methylbenzohydrazide revealed its efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64
Pseudomonas aeruginosa128

These results indicate that 2-Chloro-4-methylbenzohydrazide is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .

Anticancer Activity

In vitro studies have assessed the anticancer properties of 2-Chloro-4-methylbenzohydrazide on various cancer cell lines. The following table summarizes the findings:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, particularly A549 cells, which are known for their aggressive nature .

The mechanism through which 2-Chloro-4-methylbenzohydrazide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that treatment with this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial effects of 2-Chloro-4-methylbenzohydrazide against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy and reducing resistance development.
  • Cancer Cell Proliferation Inhibition : Another study focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.